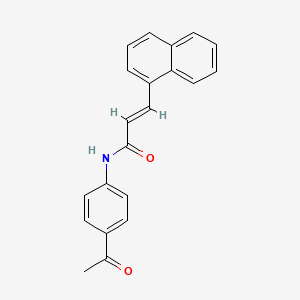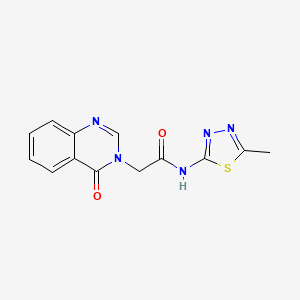
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline (COTHIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It also activates the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. It also enhances the activity of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative stress. In addition, 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, it also has some limitations. For example, its solubility in water is limited, which may affect its bioavailability in vivo. In addition, its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its biological effects.
Orientations Futures
There are several future directions for research on 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through the reaction of cinnamaldehyde and tetrahydroisoquinoline in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by column chromatography.
Applications De Recherche Scientifique
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-tumor activity by inducing apoptosis in cancer cells. In addition, 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18(11-10-15-6-2-1-3-7-15)19-13-12-16-8-4-5-9-17(16)14-19/h1-11H,12-14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIIACNKONNAKC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)
![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)
![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)

![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)
![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)
![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)